![molecular formula C24H19N3O6S B2859009 Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-19-1](/img/structure/B2859009.png)

Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

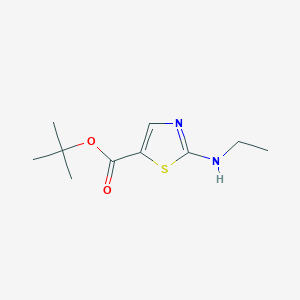

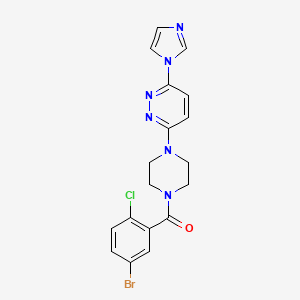

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole moiety . This moiety is a type of aromatic compound that is often found in various pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions between aromatic compounds and various reagents .Molecular Structure Analysis

The molecular structure of this compound likely includes aromatic rings (from the benzo[d][1,3]dioxole and p-tolyl groups) and several functional groups including carboxamido and carboxylate groups .Aplicaciones Científicas De Investigación

Synthesis and Reactions with Pyrazolopyrimidinyl Keto-esters

The compound is involved in the synthesis and reactions with pyrazolopyrimidinyl keto-esters, exploring its role in creating new chemical structures. These processes have been instrumental in identifying compounds with potential enzymatic activity, particularly in enhancing the reactivity of cellobiase. This indicates the compound's significance in the synthesis of chemical entities that may influence biological pathways or enzymatic reactions (Abd & Awas, 2008).

Heterocyclic Compound Synthesis

Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. Its reactivity and interaction with different chemical reagents lead to the formation of complex molecules with diverse pharmacological potentials. These synthetic pathways are vital for the development of novel therapeutic agents and for the advancement of medicinal chemistry (Nikolaenkova et al., 2019).

Pyridazine Derivatives and Anti-Influenza Activity

Research involving the synthesis of novel benzamide-based 5-aminopyrazoles, including derivatives of this compound, has shown remarkable anti-avian influenza virus activity. These compounds were tested in vitro against the influenza A virus (H5N1), and several showed significant antiviral activities. This highlights the potential of such compounds in the development of new antiviral drugs, contributing to the fight against influenza outbreaks (Hebishy et al., 2020).

Antitumor Applications

The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with demonstrated anti-tumor activities. These compounds have been tested in various cancer cell lines, showing significant effects. This research underscores the importance of such chemical entities in developing new therapeutic options for cancer treatment, providing a basis for further investigation into their mechanisms of action and potential clinical applications (Nassar et al., 2015).

Mecanismo De Acción

Target of Action

Some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines .

Mode of Action

It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines .

Biochemical Pathways

Compounds with similar structures have been involved in key condensation/sigmatropic rearrangement processes .

Pharmacokinetics

The ic50 values of similar compounds are generally below 5 μm against the three human cancer cells lines , indicating potential bioavailability.

Result of Action

Similar compounds have shown potent activities against hela and a549 cell lines .

Action Environment

The synthesis of similar compounds involves well-known pd-catalyzed arylation and noyori asymmetric hydrogenation , suggesting that the reaction environment could play a role in the compound’s action.

Propiedades

IUPAC Name |

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6S/c1-3-31-24(30)20-16-11-34-22(25-21(28)14-6-9-17-18(10-14)33-12-32-17)19(16)23(29)27(26-20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEOPWMOOSHWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B2858931.png)

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2858936.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)